Anamorelin hydrochloride is classified as a ghrelin receptor agonist. It is synthesized from specific starting materials through a series of chemical reactions that yield its active form. The compound has been the subject of various clinical trials, particularly in Japan, where it was approved for medical use in January 2021 . Its development is significant in oncology, addressing a critical unmet need in managing cancer-related cachexia .
Anamorelin can be synthesized using several methods, with one notable approach involving the reaction of specific hydrazides in mixed solvents. The synthesis typically includes the following steps:
The synthesis process emphasizes achieving high stability and purity, which are crucial for regulatory compliance and therapeutic effectiveness.
The molecular structure of anamorelin can be described by its chemical formula , indicating the presence of two chiral centers. The compound's structure can be elucidated through various analytical techniques:
Anamorelin undergoes several chemical reactions during its synthesis and formulation:
These reactions are critical for producing anamorelin with high purity and stability.
Anamorelin acts primarily as an agonist at the growth hormone secretagogue receptor type 1a, leading to several physiological effects:
This mechanism makes anamorelin effective in counteracting weight loss associated with cancer cachexia.
Anamorelin exhibits specific physical and chemical properties that are important for its formulation:
These properties are essential for ensuring the drug's efficacy and shelf life.
Anamorelin has significant applications in clinical settings:
Anamorelin demonstrates high selectivity for the growth hormone secretagogue receptor 1a subtype. As a non-peptidic mimetic of endogenous ghrelin, it binds to the receptor's orthosteric site with nanomolar affinity, inducing conformational changes that trigger G-protein coupling. Unlike ghrelin's rapid degradation by plasma esterases, anamorelin exhibits prolonged receptor occupancy due to its synthetic benzhydryl structure, which confers resistance to enzymatic breakdown. This results in sustained receptor activation, as evidenced by prolonged calcium flux responses in transfected human embryonic kidney 293 cells expressing growth hormone secretagogue receptor 1a [1] [7].
Comparative studies reveal distinct signaling bias between ghrelin and anamorelin. While both activate Gαq/11-mediated phospholipase C-inositol trisphosphate pathways, anamorelin shows reduced β-arrestin recruitment (38% of ghrelin's efficacy in vitro). This partial agonism may explain its preferential stimulation of appetite and growth hormone secretion over other ghrelin-mediated functions like reward-seeking behavior, as demonstrated by differential c-Fos activation patterns in hypothalamic nuclei versus mesolimbic regions [5].
Table 1: Pharmacodynamic Properties of Growth Hormone Secretagogue Receptor 1a Ligands
Ligand | Receptor Binding Affinity (nM) | Calcium Mobilization EC₅₀ (nM) | β-Arrestin Recruitment |
---|---|---|---|
Ghrelin | 0.8 ± 0.2 | 1.1 ± 0.3 | 100% (reference) |
Anamorelin | 3.5 ± 0.9 | 5.2 ± 1.1 | 38% ± 6% |
HM01 | 1.2 ± 0.4 | 2.3 ± 0.7 | 92% ± 8% |
Data derived from in vitro signaling assays using recombinant human growth hormone secretagogue receptor 1a [5] [6]
Anamorelin administration triggers pulsatile growth hormone secretion within 30-60 minutes post-dosing, mediated through growth hormone secretagogue receptor 1a expressed on hypothalamic arcuate nucleus neurons and pituitary somatotropes. This acute growth hormone surge stimulates hepatic insulin-like growth factor-1 synthesis, with peak plasma concentrations occurring 4-6 hours post-administration. Clinical trials in non-small cell lung cancer patients demonstrated 1.8- to 2.4-fold increases in insulin-like growth factor-1 levels following 50 mg daily dosing over 12 weeks, accompanied by 1.5- to 1.8-fold elevations in insulin-like growth factor binding protein 3 [1] [8].
The anabolic effects of insulin-like growth factor-1 activation include mammalian target of rapamycin complex 1 phosphorylation in skeletal muscle, which promotes ribosomal protein S6 kinase activation and eukaryotic translation initiation factor 4E-binding protein 1 inhibition. This signaling cascade stimulates muscle protein translation while suppressing autophagy-mediated proteolysis. In tumor-bearing murine models, anamorelin increased lean mass by 9.2% without accelerating xenograft growth, indicating dissociation between systemic anabolic effects and tumor proliferation [8].
Table 2: Growth Hormone/Insulin-like Growth Factor-1 Axis Biomarkers in Clinical Trials
Study Population | Duration | Growth Hormone Change | Insulin-like Growth Factor-1 Change | Lean Body Mass Change |
---|---|---|---|---|
NSCLC Cachexia (n=112) | 12 weeks | +228% ± 42%* | +139% ± 29%* | +1.38 ± 0.21 kg* |
Healthy Volunteers (n=9) | Single dose | +415% ± 86%* | +152% ± 37%* | Not measured |
Pancreatic Cancer (n=50) | 24 weeks | +187% ± 31%* | +121% ± 22%* | +0.37 kg (net gain)* |
Statistically significant changes from baseline (p<0.01) [1] [3] [8]
Anamorelin potently activates neuropeptide Y/agouti-related peptide co-expressing neurons in the arcuate nucleus, with demonstrated 3.2-fold increases in neuropeptide Y release in rodent microdialysis studies. This orexigenic effect involves growth hormone secretagogue receptor 1a-mediated adenosine monophosphate-activated protein kinase phosphorylation, which disinhibits neuropeptide Y transcription through forkhead box protein O1 nuclear translocation. Subsequent neuropeptide Y release in the paraventricular nucleus stimulates Y1/Y5 receptors, inducing orexigenic responses [4] [6].
Human studies using visual analog scales demonstrate significant appetite enhancement within 30 minutes post-administration. In healthy volunteers receiving 25-50 mg anamorelin, hunger scores increased by 10.9-32.7 mm (100 mm scale) versus 0.7-7.0 mm with placebo (p<0.01), accompanied by 18.4% higher caloric intake during standardized meals (p=0.015). Cancer patients exhibited 28-31% improvements in anorexia-cachexia symptom scales, correlating with neuropeptide Y upregulation [3] [7]. The appetite stimulation occurs independently of ghrelin's effects on mesolimbic dopamine pathways, as anamorelin shows limited blood-brain barrier penetration to ventral tegmental area reward circuitry [5].
Anamorelin suppresses nuclear factor kappa B activation in macrophages, reducing pro-inflammatory cytokine production through multiple mechanisms. It inhibits inhibitor of nuclear factor kappa B kinase phosphorylation, preventing nuclear factor kappa B nuclear translocation and subsequent tumor necrosis factor alpha, interleukin-6, and interleukin-1 beta transcription. In lipopolysaccharide-stimulated RAW 264.7 macrophages, anamorelin pretreatment reduced:
The anti-inflammatory effects extend to cancer cachexia models, where anamorelin decreased serum C-reactive protein by 35-44% in non-small cell lung cancer patients. This correlates with attenuated muscle atrophy through ubiquitin-proteasome pathway inhibition. Specifically, anamorelin reduces muscle-specific E3 ubiquitin ligases muscle atrophy F-box (atrogin-1) and muscle RING-finger protein-1 expression by 40-60% in dexamethasone-treated myotubes by blocking nuclear factor kappa B-dependent transcription [4] [7].
Table 3: Inflammatory Mediator Modulation in Preclinical and Clinical Studies
Experimental Model | Intervention | Tumor Necrosis Factor Alpha Reduction | Interleukin-6 Reduction | C-Reactive Protein Reduction |
---|---|---|---|---|
LPS-stimulated macrophages | 100 nM Anamorelin | 62% ± 8%* | 57% ± 7%* | Not applicable |
NSCLC patients (serum) | 100 mg/day × 12 weeks | 34% ± 6%* | 39% ± 5%* | 44% ± 7%* |
LLC tumor-bearing mice | 3 mg/kg/day × 21 days | 51% ± 9%* | 48% ± 8%* | Not measured |
Statistically significant versus control (p<0.05) [1] [4] [9]
The cytokine suppression creates a protective microenvironment for muscle preservation. Reduced interleukin-6 signaling mitigates Janus kinase/signal transducer and activator of transcription pathway activation, attenuating muscle wasting. Simultaneously, decreased tumor necrosis factor alpha levels protect against caspase-8-mediated apoptotic signaling in myofibers. These mechanisms collectively contribute to the net protein accretion observed in anamorelin-treated cachectic patients [4] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3